molecular formula C21H28O2S B14722468 11-Naphthalen-2-ylsulfanylundecanoic acid CAS No. 5455-41-4

11-Naphthalen-2-ylsulfanylundecanoic acid

Cat. No.: B14722468
CAS No.: 5455-41-4
M. Wt: 344.5 g/mol
InChI Key: JCJADVOZGRRLDA-UHFFFAOYSA-N
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Description

11-Naphthalen-2-ylsulfanylundecanoic acid is a chemical compound characterized by the presence of a naphthalene ring attached to an undecanoic acid chain via a sulfanyl group. This compound is part of the broader class of naphthalene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Naphthalen-2-ylsulfanylundecanoic acid typically involves the reaction of 2-naphthalenethiol with 11-bromoundecanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

11-Naphthalen-2-ylsulfanylundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro-naphthalene, halogenated naphthalene derivatives.

Scientific Research Applications

11-Naphthalen-2-ylsulfanylundecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Naphthalen-2-ylsulfanylundecanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the naphthalene ring can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Naphthalen-2-ylsulfanylundecanoic acid is unique due to the presence of both a naphthalene ring and an undecanoic acid chain connected via a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

5455-41-4

Molecular Formula

C21H28O2S

Molecular Weight

344.5 g/mol

IUPAC Name

11-naphthalen-2-ylsulfanylundecanoic acid

InChI

InChI=1S/C21H28O2S/c22-21(23)13-7-5-3-1-2-4-6-10-16-24-20-15-14-18-11-8-9-12-19(18)17-20/h8-9,11-12,14-15,17H,1-7,10,13,16H2,(H,22,23)

InChI Key

JCJADVOZGRRLDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCCCCCCCCCC(=O)O

Origin of Product

United States

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